molecular formula C13H24O4 B3055678 Dibutyl glutarate CAS No. 6624-57-3

Dibutyl glutarate

Cat. No.: B3055678
CAS No.: 6624-57-3
M. Wt: 244.33 g/mol
InChI Key: ISXDVFNOXYQPIA-UHFFFAOYSA-N
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Description

Dibutyl glutarate is an organic compound with the molecular formula C13H24O4. It is an ester derived from glutaric acid and butanol. This compound is commonly used as a plasticizer, which means it is added to materials to increase their flexibility, workability, and durability. This compound is also used in various industrial applications, including coatings, adhesives, and sealants.

Preparation Methods

Synthetic Routes and Reaction Conditions: Dibutyl glutarate can be synthesized through the esterification of glutaric acid with butanol. The reaction typically involves the use of a catalyst, such as sulfuric acid, to speed up the process. The general reaction is as follows:

Glutaric Acid+2ButanolDibutyl Glutarate+Water\text{Glutaric Acid} + 2 \text{Butanol} \rightarrow \text{this compound} + \text{Water} Glutaric Acid+2Butanol→Dibutyl Glutarate+Water

Industrial Production Methods: In industrial settings, the production of this compound often involves continuous esterification processes. The reaction mixture is heated under reflux conditions, and the water formed during the reaction is continuously removed to drive the reaction to completion. The product is then purified through distillation.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, although these are less common in typical applications.

    Reduction: Reduction reactions are not commonly associated with this compound.

    Substitution: this compound can participate in substitution reactions, particularly nucleophilic substitution, where the ester group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Substitution: Nucleophiles such as amines or alcohols under acidic or basic conditions.

Major Products Formed:

    Oxidation: Oxidation products may include carboxylic acids or aldehydes.

    Substitution: Substitution reactions can yield a variety of products depending on the nucleophile used, such as amides or other esters.

Scientific Research Applications

Dibutyl glutarate has several applications in scientific research:

    Chemistry: Used as a plasticizer in the synthesis of polymers and resins.

    Biology: Employed in the preparation of biological samples for microscopy.

    Medicine: Investigated for its potential use in drug delivery systems due to its biocompatibility.

    Industry: Utilized in the production of coatings, adhesives, and sealants to enhance flexibility and durability.

Mechanism of Action

The mechanism of action of dibutyl glutarate primarily involves its role as a plasticizer. It interacts with polymer chains, reducing intermolecular forces and increasing the mobility of the chains. This results in enhanced flexibility and workability of the material. In biological applications, this compound can interact with cell membranes, potentially affecting membrane fluidity and permeability.

Comparison with Similar Compounds

    Dibutyl phthalate: Another commonly used plasticizer with similar applications but different chemical structure.

    Dibutyl adipate: Similar ester compound with slightly different properties and applications.

Uniqueness: Dibutyl glutarate is unique in its balance of flexibility and durability, making it suitable for a wide range of applications. Compared to dibutyl phthalate, it may offer better environmental and health profiles, as phthalates have been associated with various health concerns.

Properties

IUPAC Name

dibutyl pentanedioate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24O4/c1-3-5-10-16-12(14)8-7-9-13(15)17-11-6-4-2/h3-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISXDVFNOXYQPIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC(=O)CCCC(=O)OCCCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20216444
Record name Dibutyl glutarate
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Molecular Weight

244.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6624-57-3
Record name Dibutyl glutarate
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Record name Dibutyl glutarate
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Record name Dibutyl glutarate
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Record name Dibutyl glutarate
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Record name Dibutyl glutarate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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